molecular formula C12H9F3N2O2 B2521164 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl benzoate CAS No. 2320466-31-5

1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl benzoate

Cat. No.: B2521164
CAS No.: 2320466-31-5
M. Wt: 270.211
InChI Key: GJWUMUSGAYGRKO-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl benzoate is an organic compound that features a trifluoroethyl group attached to a pyrazole ring, which is further connected to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl benzoate typically involves the reaction of 1H-pyrazole-4-carboxylic acid with 2,2,2-trifluoroethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified with benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl benzoate undergoes various chemical reactions, including:

    Oxidation: The trifluoroethyl group can be oxidized to form trifluoroacetic acid derivatives.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.

    Substitution: The benzoate moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted benzoates.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Trifluoroacetic acid derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Substituted benzoates with various functional groups.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl benzoate exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

  • 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl benzoate
  • 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl benzoate
  • 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl phenylacetate

Uniqueness: 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl benzoate is unique due to the specific positioning of the trifluoroethyl group and the benzoate moiety, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoroethyl group imparts distinct physicochemical properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)pyrazol-4-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)8-17-7-10(6-16-17)19-11(18)9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWUMUSGAYGRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CN(N=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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